molecular formula C11H10FNO B573831 4-Fluoro-5-oxo-5-phenylpentanenitrile CAS No. 191939-49-8

4-Fluoro-5-oxo-5-phenylpentanenitrile

Cat. No.: B573831
CAS No.: 191939-49-8
M. Wt: 191.205
InChI Key: JNJAJYRQWUFBBD-UHFFFAOYSA-N
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Description

4-Fluoro-5-oxo-5-phenylpentanenitrile is a nitrile-containing organic compound featuring a fluorine atom at the 4th position, a ketone (oxo) group, and a phenyl substituent at the 5th position of a pentanenitrile backbone. The molecular formula is inferred as C₁₁H₁₀FNO, with a molecular weight of 191.21 g/mol. The nitrile group (-CN) confers reactivity typical of nitriles, such as hydrolysis to amides or carboxylic acids, while the fluorine atom enhances electronegativity and may improve metabolic stability in pharmaceutical contexts .

Properties

CAS No.

191939-49-8

Molecular Formula

C11H10FNO

Molecular Weight

191.205

IUPAC Name

4-fluoro-5-oxo-5-phenylpentanenitrile

InChI

InChI=1S/C11H10FNO/c12-10(7-4-8-13)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7H2

InChI Key

JNJAJYRQWUFBBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CCC#N)F

Synonyms

Benzenepentanenitrile, gamma-fluoro-delta-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural features of 4-Fluoro-5-oxo-5-phenylpentanenitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound (Target) C₁₁H₁₀FNO 191.21 Fluorine (C4), oxo (C5), phenyl (C5), nitrile
4,4-Dimethyl-5-oxo-5-phenylpentanenitrile C₁₃H₁₅NO 201.27 Two methyl groups (C4), oxo, phenyl, nitrile
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile C₂₄H₂₁NO₂ 355.43 Methoxy (phenyl), two phenyl (C2/C3), oxo, nitrile
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 Fluorophenyl, oxo, carboxylic acid
4-Oxo-5-phenylpentanoic acid C₁₁H₁₂O₃ 192.21 Oxo, phenyl, carboxylic acid

Sources :

Physicochemical Properties and Reactivity

  • The nitrile group (-CN) in the target compound is more electron-withdrawing than the carboxylic acid (-COOH) in 5-(4-Fluorophenyl)-5-oxopentanoic acid, altering solubility (nitriles are less polar) and stability under basic conditions .
  • Steric and Solubility Considerations: The methoxy and diphenyl substituents in 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile increase molecular weight (355.43 g/mol) and steric hindrance, likely reducing solubility in polar solvents compared to the target compound . The carboxylic acid derivatives (e.g., 4-Oxo-5-phenylpentanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s nitrile group favors organic solvents .

Research Findings and Trends

  • Reactivity Studies: The ketone group at C5 in the target compound can undergo Grignard additions or reductions, similar to 4-Oxo-5-phenylpentanoic acid, but the nitrile group offers additional pathways for functionalization (e.g., hydrolysis to amides) . Fluorinated analogs like the target compound show slower metabolic degradation in vitro compared to non-fluorinated counterparts, a critical factor in medicinal chemistry .

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